![molecular formula C15H20BrNO5 B1363409 Boc-5-bromo-2-methoxy-D-phenylalanine CAS No. 261380-17-0](/img/structure/B1363409.png)
Boc-5-bromo-2-methoxy-D-phenylalanine
Overview
Description
Boc-5-bromo-2-methoxy-D-phenylalanine: is a modified amino acid derivative used primarily in proteomics research. It is characterized by the presence of a bromine atom and a methoxy group on the phenylalanine backbone, along with a tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C15H20BrNO5 , and its molecular weight is 374.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-bromo-2-methoxy-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-methoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Boc-5-bromo-2-methoxy-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to prevent side reactions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenylalanine derivatives.
Deprotection Reactions: The primary product is 5-bromo-2-methoxy-D-phenylalanine, with the Boc group removed.
Scientific Research Applications
Peptide Synthesis
Boc-5-bromo-2-methoxy-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its unique structure facilitates the introduction of bromine, allowing for further chemical modifications necessary for developing peptide-based drugs .
Proteomics Research
In proteomics, this compound is utilized to study protein folding, stability, and interactions. Its properties enable researchers to probe the structural dynamics of proteins in various environments, providing insights into their functional mechanisms .
Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors. For example, modifications to similar compounds have shown significant inhibition against enzymes involved in cancer cell proliferation. This suggests potential applications in cancer therapy through targeted enzyme inhibition.
Therapeutic Development
The compound plays a role in developing new therapeutic agents by modifying peptide sequences to create drugs targeting specific diseases, including cancer and neurological disorders . Its ability to enhance binding affinity to target proteins is particularly valuable in drug design.
Bioconjugation Processes
The bromine atom in this compound can be utilized in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This is essential for creating targeted drug delivery systems and improving therapeutic efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Protein Interaction Studies : Research utilizing this compound has demonstrated its effectiveness in probing protein interactions, leading to advancements in understanding protein behavior under various conditions.
- Therapeutic Applications : Studies have shown that modifications involving this compound can lead to the development of novel compounds targeting specific biological pathways, enhancing treatment efficacy for diseases such as cancer and neurodegenerative disorders .
- Enzyme Inhibition Research : Investigations into its derivatives have revealed potential as enzyme inhibitors, particularly against enzymes implicated in cancer progression.
Mechanism of Action
The mechanism of action of Boc-5-bromo-2-methoxy-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, affecting the overall conformation and activity of the molecules. The Boc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.
Comparison with Similar Compounds
Boc-5-bromo-D-phenylalanine: Similar structure but lacks the methoxy group.
Boc-2-methoxy-D-phenylalanine: Similar structure but lacks the bromine atom.
Boc-5-bromo-2-methoxy-L-phenylalanine: The L-enantiomer of Boc-5-bromo-2-methoxy-D-phenylalanine.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and modifications that are not possible with other similar compounds .
Biological Activity
Boc-5-bromo-2-methoxy-D-phenylalanine is a modified amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₁₅H₂₀BrNO₅
- Molecular Weight : 374.23 g/mol
- Functional Groups : A bromine atom at the 5-position and a methoxy group at the 2-position of the phenylalanine backbone, with a tert-butoxycarbonyl (Boc) protecting group at the amino terminus.
This structure allows for significant interactions within biological systems, influencing protein structure and function.
The biological activity of this compound primarily involves its incorporation into peptides and proteins. The bromine and methoxy groups can participate in various interactions, such as:
- Hydrogen Bonding : Enhancing binding affinity to target proteins.
- Hydrophobic Interactions : Affecting the overall conformation and stability of peptides.
Additionally, the Boc group serves as a protective mechanism during synthesis, preventing unwanted reactions at the amino group, which is crucial for maintaining the integrity of peptide synthesis processes.
1. Protein Structure Studies
This compound is utilized in proteomics to study protein folding, stability, and interactions. Its unique properties allow researchers to probe the structural dynamics of proteins in various environments.
2. Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors. For instance, studies have shown that modifications to similar compounds can yield significant inhibition against specific enzymes involved in cancer cell proliferation .
3. Therapeutic Development
The compound plays a role in developing new therapeutic agents. Its ability to modify peptide sequences makes it valuable for creating peptide-based drugs targeting specific diseases, including cancer .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from other related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Boc-5-bromo-D-phenylalanine | D-enantiomer | Different activity profile due to stereochemistry |
Boc-2-methoxy-D-phenylalanine | Lacks bromine | Reduced reactivity compared to brominated analogs |
Boc-DL-threonine | Different side chain | Variability in pharmacological properties |
The unique combination of bromine and methoxy groups in this compound imparts distinct chemical reactivity and biological properties not found in other similar compounds .
Properties
IUPAC Name |
(2R)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKQEACMEPBJKP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164185 | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261380-17-0 | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261380-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501164185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.